molecular formula C12H18ClN3O B3341095 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide CAS No. 1019383-26-6

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide

Cat. No.: B3341095
CAS No.: 1019383-26-6
M. Wt: 255.74 g/mol
InChI Key: HPWOVMQORBWHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide is an organic compound with the molecular formula C12H18ClN3O It is a derivative of isonicotinamide, featuring a chloro group and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide typically involves the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. This intermediate is then reacted with 2-(diethylamino)ethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isonicotinamide moiety to its corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted isonicotinamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain enhances its binding affinity to these targets, while the chloro group may facilitate covalent interactions. The compound’s effects are mediated through pathways involving neurotransmitter modulation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-diethylethylamine hydrochloride
  • 2-Chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide

Uniqueness

2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit enhanced potency or selectivity in biological assays, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-3-16(4-2)8-7-15-12(17)10-5-6-14-11(13)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWOVMQORBWHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-[2-(diethylamino)ethyl]isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.